6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is an organic compound with the molecular formula C9H8FNO. It belongs to the class of indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound features a fluorine atom at the 6-position and a methyl group at the 3-position of the indole ring, contributing to its unique properties and potential applications.
This compound is classified under indole derivatives, specifically as a dihydroindole. Indoles are known for their presence in various natural products and pharmaceuticals. The structural uniqueness of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one arises from the combination of a fluorine substituent and a dihydroindole framework, making it a subject of interest in synthetic organic chemistry and pharmacology.
The synthesis of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one typically involves several key steps:
In industrial settings, large-scale synthesis may utilize optimized conditions for Fischer indolization followed by N-alkylation. Continuous flow reactors and microwave technology are increasingly employed to improve efficiency and reduce waste.
The molecular structure of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one can be represented as follows:
The structure features a bicyclic framework typical of indoles, with a carbonyl group contributing to its reactivity .
6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one can participate in various chemical reactions:
Physical property data such as boiling point or specific heat capacity is less frequently reported but can be derived from similar compounds within the indole class.
6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one has potential applications in various scientific fields:
6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one (C₉H₈FNO; PubChem CID: 82490445) represents a strategically engineered fluorinated dihydroindolone derivative that has emerged as a structurally privileged scaffold in contemporary drug discovery [1]. Characterized by its bicyclic framework featuring a keto group at C2 and methyl/fluoro substituents at C3/C6 respectively, this compound exemplifies the rational fusion of three critical pharmacophoric elements: the indole nucleus's versatile recognition properties, fluorine's bioisosteric enhancements, and the dihydroindolone motif's conformational restraint [4] [9]. Its molecular architecture serves as a versatile template for developing ligands targeting diverse biological pathways, particularly within neurological and oncological therapeutic domains [7] [9]. The compound's systematic nomenclature and core structure establish it as a chemically distinct entity from simpler indoles or saturated indolines, positioning it at the intersection of synthetic innovation and biological relevance in modern medicinal chemistry [1] [10].
Fluorinated indole derivatives constitute a rapidly expanding class of bioactive compounds where strategic fluorine incorporation significantly modulates pharmacological profiles. The introduction of fluorine atoms—particularly at the C6 position of the indole scaffold—imparts enhanced metabolic stability, improved membrane permeability, and optimized binding interactions through steric and electronic effects [2] [6]. This 6-fluoro-3-methyl-dihydroindolone exemplifies these advantages, with the fluorine atom serving as a hydrogen-bond acceptor while concurrently reducing susceptibility to oxidative metabolism [6]. The ketone functionality within the dihydroindolone core further enables precise structural diversification through reactions at the electrophilic carbonyl center or via enolization [8] [10].
Table 1: Therapeutic Applications of Fluorinated Indole Derivatives
| Fluorinated Indole Compound | Therapeutic Area | Key Pharmacological Effects |
|---|---|---|
| 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one | Neurological Agents | Neurotransmitter modulation [9] |
| 3-(6-Fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | Anticancer | Cytotoxicity (HepG2 IC₅₀: 0.175 μM) [6] |
| 5-Fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazides | Antiviral | Coxsackie B4 inhibition (IC₅₀: 0.4-2.1 μg/mL) [7] |
| 6-Fluoro-3-[(3-methylphenyl)amino]-2,3-dihydro-1H-indol-2-one | Kinase Inhibition | Structural motif in kinase inhibitors [3] |
The synthetic versatility of fluorinated indoles is demonstrated by innovative routes such as the iron-catalyzed oxidative cross-coupling used to generate 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one—a structurally complex derivative exhibiting potent cytotoxicity in HepG2 cells (IC₅₀: 0.175 μM) [6]. Similarly, 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide derivatives demonstrate potent activity against Coxsackie B4 virus (IC₅₀: 0.4-2.1 μg/mL), validating the strategic incorporation of fluorine in antiviral indole scaffolds [7]. The capacity of fluorine to engage in orthogonal binding interactions with biological targets—particularly through dipole-dipole interactions and hydrophobic contacts—makes these derivatives invaluable for addressing challenging therapeutic targets [2] [6].
Dihydroindolone derivatives have undergone significant structural evolution from naturally occurring indole alkaloids to synthetically optimized therapeutic scaffolds. The 2,3-dihydro-1H-indol-2-one (oxindole) core represents a conformationally constrained indole variant where saturation of the C2-C3 bond and keto functionality at C2 impart structural rigidity while maintaining the aromatic recognition properties of the benzene ring [4] [10]. This core structure has progressively been refined through strategic substitution, with 3-alkylation (particularly 3-methyl) and 6-fluorination emerging as key modifications that enhance target affinity and selectivity [9] [10]. The progression from simple oxindoles to 3,6-disubstituted derivatives like 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one represents a deliberate medicinal chemistry strategy to balance conformational flexibility with defined spatial orientation of pharmacophoric elements [4] [10].
Table 2: Structural Evolution of Bioactive Dihydroindolone Derivatives
| Dihydroindolone Derivative | Structural Features | Therapeutic Advancements |
|---|---|---|
| 2-Oxindole (unsubstituted) | Basic oxindole scaffold | Foundational bioactive scaffold [10] |
| 3-Methyl-2-oxindole | C3-methyl substitution | Enhanced metabolic stability [10] |
| 6-Fluoroindoline | C6-fluoro, saturated core | Neurological intermediate [9] |
| 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one | C3-methyl + C6-fluoro | Optimized bioactivity profile [1] [4] |
| 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | C6-methyl + C3-formyl | Versatile synthetic intermediate [10] |
The commercial availability of precursors like 6-fluoro-2,3-dihydro-1H-indole (6-fluoroindoline, CAS 2343-23-9) has accelerated pharmacological exploration of this chemical space, enabling efficient synthetic access to advanced derivatives [9]. The 6-fluoro-3-methyl substitution pattern specifically addresses limitations observed in earlier dihydroindolones: the methyl group at C3 sterically blocks metabolic oxidation while the fluorine at C6 fine-tunes electron distribution across the aromatic system, enhancing interactions with complementary binding pockets in biological targets [4] [9]. These structural refinements have positioned 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one as a privileged scaffold in drug discovery pipelines, particularly for kinase inhibitors and neurotransmitter modulators where the stereoelectronic properties of the substituents enable precise target engagement [3] [9].
The synergistic bioactivity modulation achieved through combined 3-methyl and 6-fluoro substitution on the dihydroindolone scaffold represents a paradigm of rational medicinal chemistry design. The methyl group at C3 exerts multifaceted effects: (1) it introduces a steric barrier that impedes oxidative metabolism at this position, significantly improving metabolic stability; (2) it creates a defined chiral center (when tetrahedral) that enables enantioselective interactions with biological targets; and (3) it induces subtle conformational changes in the fused ring system that optimize spatial orientation for target binding [4] [10]. Concurrently, the fluorine atom at C6 profoundly influences electronic distribution: computational analyses reveal fluorine's strong -I effect reduces electron density at C5/C7 (ortho positions) while the +R effect enhances π-electron delocalization toward the nitrogen atom [2] [6].
Table 3: Electronic and Steric Effects of Key Substituents
| Substituent Position | Electronic Effects (σ/π) | Steric Effects | Biological Consequences |
|---|---|---|---|
| C3-Methyl | Weak electron donation (+I) | Moderate steric bulk | Metabolic stabilization, chiral discrimination [4] [10] |
| C6-Fluoro | Strong -I effect, moderate +R resonance | Minimal steric impact | Enhanced membrane permeability, altered binding affinity [2] [6] |
| C5-Halo (comparison) | Similar -I, limited resonance | Minimal steric impact | Reduced bioactivity compared to C6 position [7] |
| N1-Alkyl (comparison) | Negligible electronic effect | Variable bulk | Solubility modulation, metabolic protection [8] |
The strategic positioning of fluorine at C6 (rather than C5 or C7) maximizes biological impact through preferential interactions with target proteins. Crystallographic studies of related compounds like 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one demonstrate specific fluorine-mediated hydrogen bonding (C-F···H-N; 2.32 Å) and orthogonal multipolar interactions with aromatic residues in binding pockets [6]. The methyl-fluoro combination also produces complementary pharmacokinetic benefits: logP calculations indicate the hydrophobic methyl group counterbalances the increased polarity imparted by the fluorine atom, maintaining optimal membrane permeability (calculated cLogP ≈ 1.8-2.2) [1] [9]. This balanced physicochemical profile likely contributes to the scaffold's versatile bioactivity, enabling both central nervous system penetration (for neurological targets) and intracellular accumulation (for anticancer applications) [7] [9]. The synthetic accessibility of this specific substitution pattern—via catalytic hydrogenation of 6-fluoroindoles or reductive cyclization of fluorinated nitro precursors—further enhances its utility as a medicinal chemistry building block [8] [9].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2